molecular formula C17H19N3O3S2 B6566822 methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate CAS No. 1021220-59-6

methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate

Cat. No.: B6566822
CAS No.: 1021220-59-6
M. Wt: 377.5 g/mol
InChI Key: GRCXLCFDHJKZGY-UHFFFAOYSA-N
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Description

Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.08678382 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a compound featuring a thiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Molecular Weight: 302.39 g/mol
CAS Number: [Not specified in the sources]

1. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin against human liver carcinoma (HepG2) and colon cancer (HCT116) cells .
  • Mechanism of Action: The presence of the thiazole ring is crucial for its interaction with cancer cell pathways, potentially inhibiting tubulin polymerization and inducing apoptosis .

3. Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. Preliminary tests indicate that this compound may possess antibacterial activity against various strains of bacteria.

Research Findings:
In vitro studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function . Further research is needed to quantify the antimicrobial efficacy of this specific compound.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentEffect on Activity
Thiazole RingEssential for anticancer activity
Pyrrolidine GroupEnhances interaction with target proteins
Amino GroupIncreases solubility and bioavailability

Properties

IUPAC Name

methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-10-5-6-11(16(22)23-2)9-12(10)20-14(18)13(25-17(20)24)15(21)19-7-3-4-8-19/h5-6,9H,3-4,7-8,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXLCFDHJKZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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